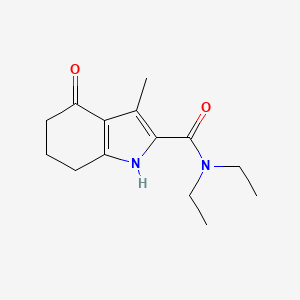
N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide, also known as CTPI-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. It has also been reported to increase the levels of reactive oxygen species, leading to oxidative stress in cancer cells. In addition, N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy. The synthesis of N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is also complex and requires specialized equipment, making it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. One area of interest is the development of more efficient synthesis methods to produce N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in larger quantities. Another area of research is the investigation of its potential as a therapeutic agent for other types of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide needs to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been reported using different methods, including the reaction of 3-methylindole-2-carboxylic acid with diethylamine and isobutyl chloroformate. Another method involves the reaction of 3-methylindole-2-carboxylic acid with diethylamine and oxalyl chloride. The yield of N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide using these methods ranges from 50% to 70%.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been studied for its potential therapeutic applications. It has been reported to have anticancer properties, specifically against breast cancer cells. N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N,N-diethyl-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-16(5-2)14(18)13-9(3)12-10(15-13)7-6-8-11(12)17/h15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSURLOATGSTVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(N1)CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7495984.png)
![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)

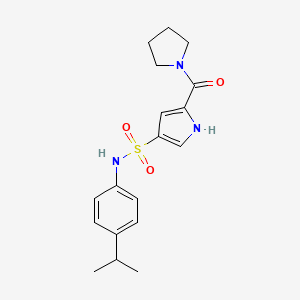
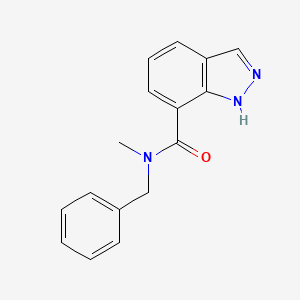
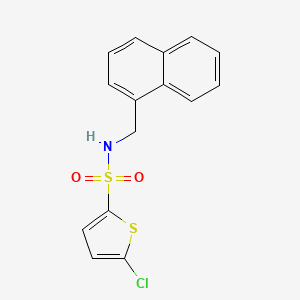

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
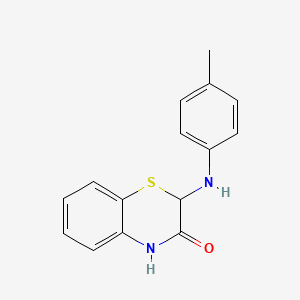
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)